molecular formula C23H21N3O3S B2971506 N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897462-06-5

N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

货号: B2971506
CAS 编号: 897462-06-5
分子量: 419.5
InChI 键: AJZHJXNMDSCACJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and an acetamide-linked 4-acetylphenyl moiety at position 2. This scaffold is known for its pharmacological versatility, with derivatives exhibiting anticancer, antibacterial, and enzyme inhibitory activities .

属性

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-20-10-6-17(7-11-20)21-13-26-19(14-30-23(26)25-21)12-22(28)24-18-8-4-16(5-9-18)15(2)27/h4-11,13-14H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZHJXNMDSCACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features an imidazo-thiazole core with acetyl and ethoxy substituents, which contribute to its biological activity. The molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S.

Synthesis Overview:
The synthesis typically involves the reaction of 4-acetylphenylamine derivatives with appropriate thiazole precursors through cyclization and other derivatization methods. The steps often include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the thiazole moiety via condensation reactions.
  • Final modifications to enhance solubility and bioactivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazo-thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.3
PPC-1 (Prostate)4.8
U-87 (Glioblastoma)6.0

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation via interaction with key regulatory proteins such as Bcl-2 and PIM kinases.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis8 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on a series of imidazo-thiazole derivatives demonstrated that modifications in the phenolic substituents significantly enhance their anticancer activity. The presence of electron-donating groups on the aromatic rings was crucial for increasing potency against tumor cells .
  • Molecular Docking Studies : Computational analyses have shown that this compound interacts favorably with targets involved in cancer progression, indicating a potential for selective binding that could be exploited in drug design.
  • Clinical Relevance : Given the promising in vitro results, further studies are warranted to evaluate in vivo efficacy and safety profiles in animal models before considering clinical trials.

科学研究应用

N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound with a complex molecular structure, with a molecular weight of approximately 419.5 g/mol. It incorporates both imidazo[2,1-b]thiazole and acetamide functionalities, contributing to its potential biological activities and applications in medicinal chemistry. The core structure contains an imidazo[2,1-b]thiazole ring, a privileged scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anti-cancer properties. The acetyl and ethoxy groups allow for modifications to optimize potency and selectivity for a particular target, enabling medicinal chemists to create derivatives with improved pharmacological profiles.

Applications

  • Scientific Research this compound has diverse applications in scientific research. Further research could explore its potential to inhibit specific enzymes or receptors relevant to various diseases.
  • Medicinal Chemistry It is used in creating new derivatives with improved pharmacological profiles.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesNotable Activities
N-(4-(benzothiazole-2-yl)phenyl)acetamideContains a benzothiazole moietyAntitumor activity
2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamideSimilar imidazo[2,1-b]thiazole coreAntimicrobial properties
5-methyl-4-phenyltiazole derivativesThiazole ring with varied substitutionsAnticonvulsant activity

相似化合物的比较

Structural Analogues with Varied Aromatic Substituents

Compound 5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
  • Key Differences : Replaces 4-ethoxyphenyl with 4-chlorophenyl and incorporates a piperazine-linked methoxybenzyl group.
  • Activity : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM) .
  • Selectivity : Higher selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM) compared to the parent compound 5a .
Compound D04 : 2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide
  • Key Differences : Benzo-fused imidazothiazole core and 2-hydroxyphenyl substituent.
  • Activity: Selective inhibition of EGFR-high HeLa cells with minimal toxicity to normal cells .
Compound 3d : 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide
  • Key Differences : Hydrazinecarbothioamide side chain and 4-bromophenyl group.
  • Activity : Moderate aldose reductase inhibition, highlighting the impact of electron-withdrawing substituents .

Substituent Effects on Pharmacological Profiles

Compound R<sup>1</sup> (Position 6) R<sup>2</sup> (Acetamide) Key Activity Reference
Target Compound 4-Ethoxyphenyl 4-Acetylphenyl Anticancer (predicted based on scaffold) N/A
5l 4-Chlorophenyl Piperazine-methoxybenzyl-pyridin-3-yl MDA-MB-231 IC50 = 1.4 μM; VEGFR2 inhibition
5f 4-Chlorophenyl 6-Chloropyridin-3-yl Cytotoxicity (HepG2 IC50 = ~20 μM)
D08 Naphthalen-1-yl Benzoimidazothiazole core EGFR inhibition (HeLa IC50 < 10 μM)
3f 4-Bromophenyl 4-Methoxyphenylhydrazinecarbothioamide Aldose reductase inhibition (IC50 = 0.89 μM)

Key Findings from Comparative Studies

Electron-Donating vs. Withdrawing Groups :

  • 4-Ethoxy (target compound) and 4-methoxy (5k, 5l) groups enhance solubility and receptor binding compared to electron-withdrawing 4-chloro or 4-bromo substituents .
  • Chlorophenyl derivatives (5f, 5l) show higher cytotoxicity but lower selectivity than methoxy/ethoxy analogues .

Side Chain Modifications :

  • Piperazine-containing compounds (5l, 5m) demonstrate improved kinase inhibition (e.g., VEGFR2) due to enhanced interactions with ATP-binding pockets .
  • Hydrazinecarbothioamides (3d, 3f) exhibit dual activity as enzyme inhibitors and antimicrobial agents .

Core Structure Expansion :

  • Benzo-fused derivatives (D04, D08) improve EGFR selectivity but reduce broad-spectrum cytotoxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。